
Boc-L-valine
Overview
Description
Boc-L-valine (tert-butoxycarbonyl-L-valine) is a protected derivative of the essential amino acid L-valine, widely used in peptide synthesis and medicinal chemistry. The Boc group serves as a temporary protective moiety for the amino group, enabling selective reactions at the carboxylic acid or side chain during multi-step syntheses . Structurally, this compound consists of L-valine (a branched-chain aliphatic amino acid with an isopropyl side chain) modified by a tert-butoxycarbonyl group at the α-amino position (Figure 1). This modification enhances solubility in organic solvents and prevents unwanted side reactions during coupling steps .
This compound is synthesized via standard carbodiimide-mediated coupling reactions, often using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Its applications span the preparation of anticancer prodrugs (e.g., ethylene-carbonate-linked 4,4-dimethylcurcumin derivatives) , bioactive metal complexes , and opioid receptor antagonists .
Preparation Methods
Standard Synthesis Using Di-tert-butyl Dicarbonate
The most widely adopted method involves reacting L-valine with (Boc)₂O in the presence of a base to neutralize the carboxyl group and facilitate carbamate formation.
Reagents and Conditions
Parameter | Value/Description |
---|---|
Starting Material | L-valine |
Protecting Agent | Di-tert-butyl dicarbonate [(Boc)₂O] |
Base | Triethylamine (Et₃N) or sodium hydroxide |
Solvent | Dichloromethane, acetone, or aqueous mix |
Temperature | Room temperature (20–25°C) |
Reaction Time | 4–12 hours |
Yield | 90–95% |
Procedure :
-
Dissolve L-valine in a solvent system (e.g., dichloromethane/water or acetone/water).
-
Add (Boc)₂O (1.1–1.5 equivalents) and a base (e.g., Et₃N or NaOH) under stirring.
-
Continue stirring at room temperature for 4–12 hours.
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Evaporate the solvent under reduced pressure.
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Recrystallize the crude product from ethanol or ether to isolate pure Boc-L-valine .
Key Considerations :
-
Base Selection : Triethylamine is preferred for organic solvents, while NaOH is used in aqueous media.
-
Solvent Choice : Acetone enhances reaction efficiency due to its low boiling point, simplifying post-reaction processing .
Acetone-Based Method with Triethylamine
This optimized protocol minimizes side reactions and maximizes purity, particularly for Boc-protected amino acids with reactive side chains.
Reagents and Conditions
Procedure :
-
Dissolve L-valine in acetone/water.
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Add Et₃N and (Boc)₂O under stirring.
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Maintain at 25°C for 4 hours.
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Remove acetone via distillation.
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Extract with ethyl acetate and wash with brine.
Advantages :
-
High Yield : Achieves >90% purity with minimal impurities.
-
Scalability : Suitable for industrial production due to acetone’s ease of removal.
Crystallization and Purification Techniques
Crystallization is critical for isolating high-purity this compound. Weak polar solvents and seeding strategies are employed to enhance crystal quality.
Crystallization Parameters
Parameter | Value/Description |
---|---|
Seed Crystals | This compound (1–2% w/w) |
Solvent | Cyclohexane or diethyl ether |
Temperature | Room temperature to –5°C |
Crystallization Time | 10–50 hours |
Yield | 89.8–99.1% |
Procedure :
-
Dissolve crude this compound in a minimal volume of solvent.
-
Add seed crystals and allow slow crystallization.
-
Filter and wash with cold solvent (e.g., cyclohexane).
Impact of Solvent :
-
Cyclohexane : Reduces residual solvent content and improves stability.
-
Ether : Facilitates rapid crystallization but may lower yield if used excessively.
Comparative Analysis of Methods
Method | Solvent | Base | Yield | Purity | Scalability |
---|---|---|---|---|---|
Standard Synthesis | CH₂Cl₂/H₂O | Et₃N | 90–95% | >99% | High |
Acetone-Based | Acetone/H₂O | Et₃N | 93% | >99% | High |
Crystallization | Cyclohexane | — | 89.8% | 99.1% | Moderate |
Key Insights :
-
Solvent Impact : Acetone accelerates reaction kinetics, while cyclohexane enhances crystallinity.
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Base Efficiency : Et₃N outperforms NaOH in organic solvents, minimizing acidic byproducts.
Critical Challenges and Solutions
Impurity Management
This compound may contain trace Boc-alanine or unreacted L-valine. Strategies to mitigate impurities include:
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Purity Monitoring : HPLC analysis to detect alanine analogs (<0.2%) .
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Selective Deprotection : Acidic conditions (TFA/CH₂Cl₂) remove Boc groups without damaging the valine core .
Reaction Optimization
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Equivalents Control : Excess (Boc)₂O (1.1–1.5 eq) ensures complete protection.
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Temperature Sensitivity : Reactions above 30°C risk side-chain modification or racemization.
Industrial vs. Laboratory-Scale Production
Parameter | Industrial Scale | Laboratory Scale |
---|---|---|
Solvent | Acetone (low-cost) | Dichloromethane (anhydrous) |
Crystallization | Cyclohexane (easy drying) | Ethanol (high purity) |
Yield | 85–90% | 90–95% |
Purity | >99% | >99.5% |
Industrial Considerations :
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Cost Efficiency : Acetone reduces solvent expenses.
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Waste Management : Recyclable ethyl acetate minimizes environmental impact.
Scientific Research Applications
Boc-L-valine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins, where it helps to protect the amino group during the coupling reactions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral drugs like valaciclovir and ganciclovir.
Biochemical Research: this compound is used in the study of enzyme mechanisms and protein structure by providing a protected form of valine that can be selectively deprotected under controlled conditions.
Mechanism of Action
The primary function of Boc-L-valine is to act as a protecting group for the amino group of valine. The Boc group is stable under basic conditions but can be removed under acidic conditions. This selective stability allows for the stepwise synthesis of peptides and other complex molecules. The mechanism involves the formation of a carbamate linkage between the Boc group and the amino group of valine, which can be cleaved to release the free amino group when needed .
Comparison with Similar Compounds
Boc-L-valine is part of a broader class of Boc-protected amino acids. Below, we compare its properties, reactivity, and applications with analogous compounds, including Boc-L-proline, Boc-L-alanine, and Boc-β-alanine.
Table 1: Key Properties of this compound and Analogues
Key Comparisons
Steric and Electronic Effects
- This compound’s isopropyl group introduces significant steric hindrance, slowing coupling reactions compared to Boc-L-alanine (methyl side chain) or Boc-L-proline (rigid cyclic structure) . For example, in the synthesis of opioid antagonists, this compound couplings required prolonged reaction times compared to Boc-L-proline derivatives .
- Boc-L-proline’s cyclic structure stabilizes secondary structures in peptides, making it ideal for inducing conformational rigidity .
Stability and Deprotection All Boc-protected amino acids undergo deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl). However, this compound derivatives exhibit enhanced stability when converted to TFA salts, as seen in ethylene-carbonate-linked prodrugs . In contrast, Boc-L-proline is more prone to side reactions due to its strained pyrrolidine ring .
Biological Activity this compound’s branched side chain enhances hydrophobic interactions in metal complexes, improving DNA binding and cytotoxicity in cancer cells . For instance, Co(II) and Cu(II) complexes of this compound showed higher SOD mimetic activity than those derived from smaller amino acids . Substituting this compound with Boc-β-alanine in stilbene derivatives () reduced anticancer activity, highlighting the importance of α-amino positioning for target engagement .
Synthetic Utility
- Boc-L-alanine is preferred for straightforward peptide elongation due to its minimal steric bulk, whereas this compound is reserved for introducing hydrophobic motifs .
- In prodrug design, this compound’s stability in DMSO and aqueous solutions (when salt-formed) makes it superior to Boc-L-proline for long-term storage .
Research Findings and Case Studies
- Anticancer Prodrugs : this compound-linked 4,4-dimethylcurcumin derivatives demonstrated 3-fold higher solubility than parent compounds, with retained cytotoxicity against colon cancer cells (IC₅₀ = 7.2 μM) .
- Metal Complexes : Cu(II)-Boc-L-valine complexes achieved 85% DNA cleavage efficiency at 50 μM, outperforming Zn(II) analogues (45%) .
- Opioid Antagonists: Replacing this compound with Boc-L-proline in tetrahydroisoquinoline derivatives reduced binding affinity (Ki = 12 nM vs. 45 nM for κ-opioid receptors) .
Biological Activity
Boc-L-valine, an N-Boc-protected derivative of the amino acid L-valine, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of this compound
This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The N-Boc (tert-butoxycarbonyl) group enhances the stability and solubility of the compound, making it valuable in various biochemical applications.
Antimicrobial Properties
Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial activity. For instance, a study evaluated the antibacterial effects of this compound against various pathogenic bacteria. The results indicated that this compound derivatives showed moderate inhibitory activity against E. coli and other Gram-negative bacteria, with IC50 values ranging from 30 μM to 200 μM depending on the specific derivative used .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | IC50 (μM) |
---|---|---|
This compound | E. coli | 200 |
N-Boc-glycine | E. coli | 196 |
N-Boc-valine derivative | PfIspE | 61 |
Antimalarial Activity
This compound has also been investigated for its antimalarial properties. A notable discovery was that certain this compound derivatives exhibited low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria. Specifically, one derivative showed an IC50 value of 1.9 μM against PfNF54, indicating potent antimalarial potential .
Table 2: Antimalarial Activity of this compound Derivatives
Compound | Target Parasite | IC50 (μM) |
---|---|---|
N-Boc-valine derivative | PfNF54 | 1.9 |
N-Boc-glycine derivative | PfIspE | 196 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of this compound facilitates its incorporation into microbial membranes, leading to structural disruptions and cell lysis.
- Enzyme Inhibition : this compound derivatives have been shown to inhibit key enzymes in bacterial and parasitic pathways, which is critical for their survival and replication .
Case Study 1: Antibacterial Efficacy
A study conducted on various amino acid derivatives, including this compound, revealed that modifications in the amino acid structure significantly influenced their antibacterial efficacy. The introduction of specific functional groups enhanced the interaction with bacterial membranes, improving the overall antimicrobial activity .
Case Study 2: Antimalarial Screening
In another investigation, this compound derivatives were screened for antimalarial activity using Plasmodium falciparum cultures. The results indicated that certain derivatives not only inhibited parasite growth but also displayed selectivity over human cells, suggesting a promising therapeutic window .
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884635 | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-41-3 | |
Record name | Boc-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyloxycarbonyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-tert-Butyloxycarbonyl-L-valine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R8GK7LBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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